N-(4-chloro-2,5-dimethoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(4-Chloro-2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound with a molecular formula of C14H19ClN2O3. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine structure. The process includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-Chloro-2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2,5-dimethoxyphenyl)-4-morpholinecarbothioamide
- N-(4-Chloro-2,5-dimethoxyphenyl)piperidine-4-carboxamide
Uniqueness
N-(4-Chloro-2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to the presence of both the sulfonyl and piperidine groups, which confer distinct chemical and biological properties. Its specific substituents, such as the 4-chloro-2,5-dimethoxyphenyl and 2-fluorophenyl groups, further differentiate it from similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C21H24ClFN2O5S |
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Molecular Weight |
470.9 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24ClFN2O5S/c1-29-19-12-18(20(30-2)11-16(19)22)24-21(26)14-7-9-25(10-8-14)31(27,28)13-15-5-3-4-6-17(15)23/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,24,26) |
InChI Key |
NUBCMTXKQJITFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F)OC)Cl |
Origin of Product |
United States |
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